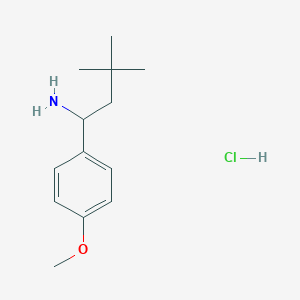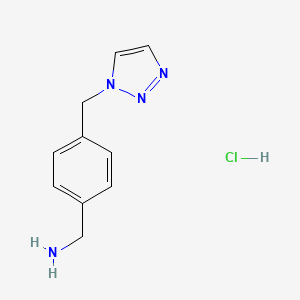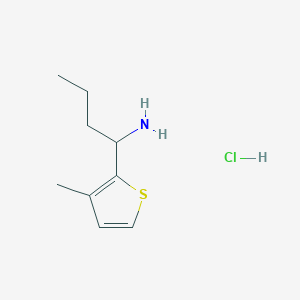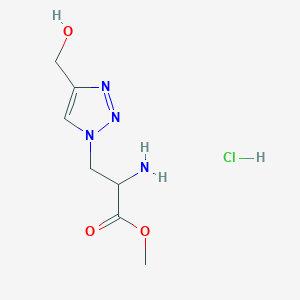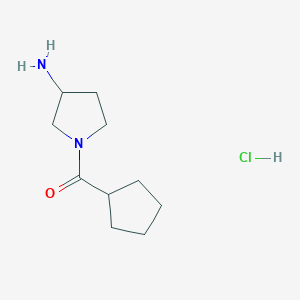
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride
Übersicht
Beschreibung
3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride (3-APCP) is a synthetic compound that has been used in a variety of scientific research applications. 3-APCP is a synthetic analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used to study GABA-related processes in laboratory experiments. It has been used as a tool to study the effects of GABAergic compounds on the central nervous system, as well as its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of GABAergic compounds on the central nervous system, as well as its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has also been used to study the effects of GABAergic compounds on the cardiovascular system, as well as its potential therapeutic applications in the treatment of cardiovascular diseases.
Wirkmechanismus
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride acts as an agonist at GABA-A receptors, which are the primary sites of action for GABAergic compounds. It binds to the GABA-A receptor and activates the receptor, resulting in the opening of chloride channels and the influx of chloride ions into the cell. This leads to hyperpolarization of the cell membrane, which in turn leads to an inhibitory effect on the cells.
Biochemical and Physiological Effects
The effects of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride on the central nervous system are mediated by its agonist activity at GABA-A receptors. The activation of these receptors results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This can lead to a variety of physiological effects, including sedation, anxiolysis, and anticonvulsant activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in laboratory experiments is that it is a synthetic compound that can be synthesized from readily available starting materials. This makes it relatively easy and inexpensive to obtain. Additionally, it has a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of GABAergic compounds on the central nervous system.
However, there are also some limitations to using (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in laboratory experiments. For example, it has a relatively short half-life, meaning that it is not suitable for long-term experiments. Additionally, it is not approved for human use, so its safety and efficacy in humans cannot be guaranteed.
Zukünftige Richtungen
There are a number of potential future directions for the use of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in scientific research. These include further studies on its effects on the central nervous system and its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research could be done on its effects on the cardiovascular system, as well as its potential therapeutic applications in the treatment of cardiovascular diseases. Finally, further research could be done on its use as a tool to study the effects of GABAergic compounds on other systems in the body, such as the immune system.
Eigenschaften
IUPAC Name |
(3-aminopyrrolidin-1-yl)-cyclopentylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8;/h8-9H,1-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYWYVUSBJSQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




